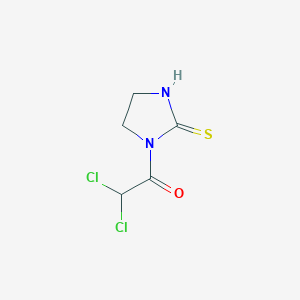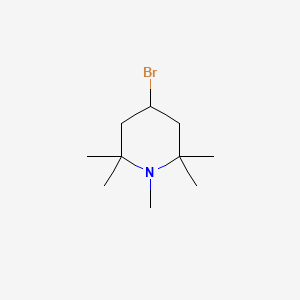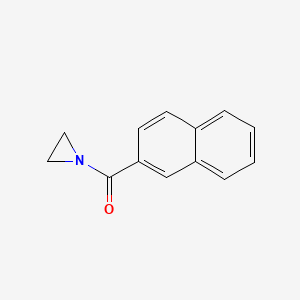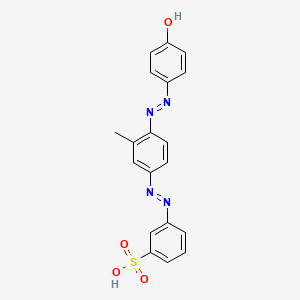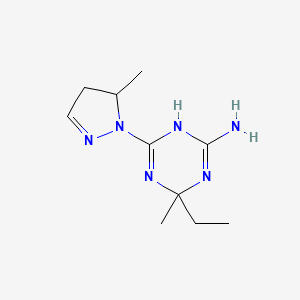
4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Introduction of Functional Groups: The ethyl, methyl, and dihydropyrazolyl groups are introduced through substitution reactions using corresponding reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals, agrochemicals, or materials science.
作用機序
The mechanism of action of 4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound could interact with DNA, influencing gene expression or replication.
類似化合物との比較
Similar Compounds
- 4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazine
- 4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazin-2-ol
特性
CAS番号 |
731753-52-9 |
|---|---|
分子式 |
C10H18N6 |
分子量 |
222.29 g/mol |
IUPAC名 |
4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H18N6/c1-4-10(3)14-8(11)13-9(15-10)16-7(2)5-6-12-16/h6-7H,4-5H2,1-3H3,(H3,11,13,14,15) |
InChIキー |
WJNSDDDDVAAMDT-UHFFFAOYSA-N |
正規SMILES |
CCC1(N=C(NC(=N1)N2C(CC=N2)C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




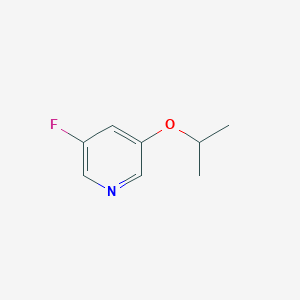
![5-Iodo-2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946256.png)
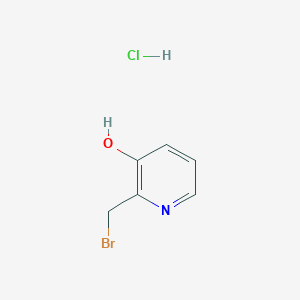


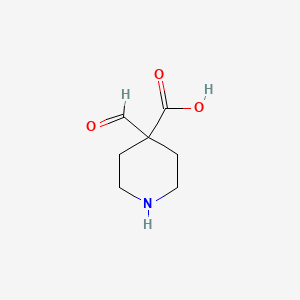

![7H-[1,3]Thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B13946275.png)
